molecular formula C30H26O14 B1366232 Prodelphinidin B CAS No. 86631-36-9

Prodelphinidin B

Cat. No. B1366232
CAS RN: 86631-36-9
M. Wt: 610.5 g/mol
InChI Key: RTEDIEITOBJPNI-UHFFFAOYSA-N
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Description

Prodelphinidin B is a type of polymeric tannin composed of gallocatechin . It is used as a marker in the beer brewing industry to determine the effectiveness of the chill-proofing process .


Molecular Structure Analysis

Prodelphinidin B is a polymeric tannin composed of gallocatechin . It yields delphinidin during depolymerisation under oxidative conditions . The structural difference among the six mentioned anthocyanidins is the substitution at C-3′ and C-5′ by hydrogen, hydroxyl, or methyoxyl group .


Chemical Reactions Analysis

The chemical reactions of Prodelphinidin B are complex and involve several processes. For instance, it undergoes depolymerisation under oxidative conditions to yield delphinidin . Deamination, hydroxylation, and methylation are also involved in its biosynthesis pathway .

Scientific Research Applications

  • Natural Occurrences : Prodelphinidins are one of the two sorts of tannins in grape (the other being procyanidins) being produced especially in the skin of the berry . Prodelphinidins can be found in Cistus salviifolius . Gallocatechin- (4→8)-catechin (prodelphinidin B3), gallocatechin- (4→8)-gallocatechin and catechin- (4→8)-gallocatechin can be found in the pomegranate peels . Prodelphinidin B-2 3’-O-gallate can be found in green tea leaves and prodelphinidin B-2 3,3’-di-O-gallate can be found in Myrica rubra .

  • Biosynthesis : Delphinidin is an important compound from the anthocyanidins class responsible for the purple-colored pigment that occurs in berries, eggplant, roselle, and wine . Delphinidin is found in different glycosidic forms, such as delphinidin-3-glucoside, delphinidin-3-rutinoside, delphinidin-3-galactoside, delphinidin-3-sambubioside, and delphinidin-3-arabinoside .

  • Antioxidant Properties : Delphinidin exhibits several biological activities by distinct and complex mechanisms . It is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health .

properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)-8-[3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEDIEITOBJPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030250
Record name Prodelphinidin B9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prodelphinidin B

CAS RN

86631-36-9
Record name Prodelphinidin B9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prodelphinidin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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